Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-
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Overview
Description
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is a complex organic compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-, often involves cyclization reactions. One such method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- can undergo various chemical reactions depending on its functional groups. Common reactions include:
Hydrogenation: Propionitrile can be hydrogenated to form propylamines.
Substitution: The indole moiety can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Often requires electrophiles and a suitable solvent, with reactions occurring under mild to moderate temperatures.
Major Products
Hydrogenation: Produces propylamines.
Substitution: Yields various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Uniqueness
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is unique due to its specific functional groups and the combination of the indole moiety with a hydrazino group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)diazenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,14,16H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELRAYCSFAMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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